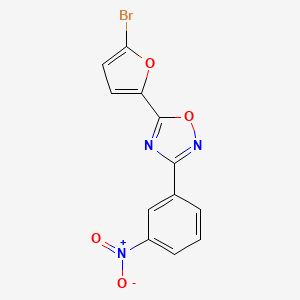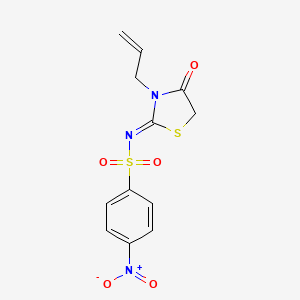![molecular formula C19H17N3O3 B5841673 N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide](/img/structure/B5841673.png)
N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide, also known as CPPB, is a chemical compound that has been widely used in scientific research. CPPB is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, which is a G protein-coupled receptor that plays a crucial role in the modulation of pain, anxiety, and mood.
Wirkmechanismus
N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide acts as a selective antagonist of the NOP receptor. The NOP receptor is a G protein-coupled receptor that is widely distributed in the brain and spinal cord. The receptor is activated by the endogenous neuropeptide nociceptin/orphanin FQ peptide, which plays a crucial role in the modulation of pain, anxiety, and mood. N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide binds to the NOP receptor and blocks the effects of nociceptin/orphanin FQ peptide, leading to a reduction in pain, anxiety, and mood.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide can produce a variety of biochemical and physiological effects. N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide has been shown to reduce pain and anxiety in animal models of pain and anxiety. N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide has also been shown to produce antidepressant-like effects in animal models of depression. In addition, N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide has been shown to reduce stress-induced behaviors in animal models of stress.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide in lab experiments has several advantages and limitations. One advantage is that N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide is a selective antagonist of the NOP receptor, which allows for the specific investigation of the physiological and pharmacological roles of the receptor. Another advantage is that N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide is relatively easy to synthesize and can be obtained in large quantities. One limitation is that N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide can produce off-target effects, which can complicate the interpretation of experimental results. Another limitation is that N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide can be expensive, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide in scientific research. One direction is the investigation of the role of the NOP receptor in drug addiction and withdrawal. Another direction is the investigation of the role of the NOP receptor in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, the development of more selective and potent NOP receptor antagonists could lead to the development of new therapeutics for pain, anxiety, and mood disorders.
Synthesemethoden
The synthesis of N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide involves a series of chemical reactions. The starting material is 4-nitrobenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-cyanocyclopentene in the presence of a Lewis acid catalyst to form the corresponding cyclopentyl ketone. The ketone is then reacted with 4-aminophenylboronic acid in the presence of a palladium catalyst to form the corresponding aryl boronic acid. Finally, the aryl boronic acid is reacted with 4-nitrobenzoyl chloride in the presence of a base to form N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide has been widely used in scientific research as a tool for investigating the physiological and pharmacological roles of the NOP receptor. Studies have shown that N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide can be used to block the effects of nociceptin/orphanin FQ peptide on pain, anxiety, and mood. N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide has also been used to investigate the role of the NOP receptor in drug addiction, depression, and stress.
Eigenschaften
IUPAC Name |
N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c20-13-19(11-1-2-12-19)15-5-7-16(8-6-15)21-18(23)14-3-9-17(10-4-14)22(24)25/h3-10H,1-2,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJYOLJQNYJJMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-bromobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5841604.png)
![1-(2-methylphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5841615.png)


![N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5841648.png)
![3-(4-fluorophenyl)-N-[(4-morpholinylamino)carbonothioyl]acrylamide](/img/structure/B5841649.png)


![3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5841660.png)

![3-[(3,4,5-trimethoxybenzylidene)amino]-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5841684.png)
